REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[N:9]=[CH:8][C:7]([C:10](=[N:12]O)[CH3:11])=[CH:6][CH:5]=1.[OH-].[NH4+]>COCCOC.[Ti](Cl)(Cl)(Cl)Cl>[Cl:3][C:4]1[N:9]=[CH:8][C:7]([CH:10]([NH2:12])[CH3:11])=[CH:6][CH:5]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
41.33 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
1-(6-chloropyridin-3-yl)ethanone oxime
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)C(C)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with 200 mL of water
|
Type
|
EXTRACTION
|
Details
|
Subsequently, extract the crude product into toluene and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic layer over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[N:9]=[CH:8][C:7]([C:10](=[N:12]O)[CH3:11])=[CH:6][CH:5]=1.[OH-].[NH4+]>COCCOC.[Ti](Cl)(Cl)(Cl)Cl>[Cl:3][C:4]1[N:9]=[CH:8][C:7]([CH:10]([NH2:12])[CH3:11])=[CH:6][CH:5]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
41.33 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
1-(6-chloropyridin-3-yl)ethanone oxime
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)C(C)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the mixture overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with 200 mL of water
|
Type
|
EXTRACTION
|
Details
|
Subsequently, extract the crude product into toluene and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic layer over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |